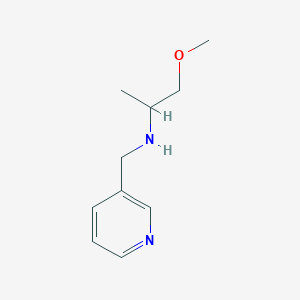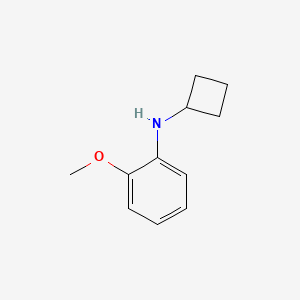
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group adds unique properties to the molecule, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of triazole precursors using difluoromethylating agents. For instance, the reaction of 1-methyl-1H-1,2,3-triazole with difluoromethylating reagents under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The use of commercially available difluoromethylating agents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated triazole derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The triazole ring also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
5-Difluoromethyl-1H-1,2,3-triazole: Similar in structure but lacks the methyl group.
1-Methyl-1H-1,2,3-triazole: Similar triazole ring but without the difluoromethyl group.
5-(Trifluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methyl group provides additional sites for chemical modification .
Properties
CAS No. |
1936660-43-3 |
|---|---|
Molecular Formula |
C4H6F2N4 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-methyltriazol-4-amine |
InChI |
InChI=1S/C4H6F2N4/c1-10-2(3(5)6)4(7)8-9-10/h3H,7H2,1H3 |
InChI Key |
YFOCSNKDBXQYMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13259579.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)

![1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13259606.png)
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)
![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)

![Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13259637.png)
![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)



![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
